N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine

CDK inhibitor synthesis Roscovitine Seliciclib

Essential 2,6,9-trisubstituted purine intermediate for synthesizing CDK inhibitors (Roscovitine, CR8). Unique 2-chloro handle and N9-isopropyl pharmacophore essential for target activity, confirmed by SAR studies. Also a ligand for Pd(II) anticancer complexes. This 98% pure solid is a critical building block for kinase research and scale-up.

Molecular Formula C15H16ClN5
Molecular Weight 301.77 g/mol
CAS No. 186692-41-1
Cat. No. B068013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine
CAS186692-41-1
Molecular FormulaC15H16ClN5
Molecular Weight301.77 g/mol
Structural Identifiers
SMILESCC(C)N1C=NC2=C(N=C(N=C21)Cl)NCC3=CC=CC=C3
InChIInChI=1S/C15H16ClN5/c1-10(2)21-9-18-12-13(19-15(16)20-14(12)21)17-8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,17,19,20)
InChIKeyNSQQTIIWZCVMRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine (CAS 186692-41-1): A 2,6,9-Trisubstituted Purine Intermediate for CDK Inhibitor Synthesis and Metal Complex Development


N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine (CAS 186692-41-1), also referred to as 2-chloro-6-benzylamino-9-isopropylpurine, is a 2,6,9-trisubstituted purine derivative with the molecular formula C15H16ClN5 and a molecular weight of 301.77 g/mol . The compound belongs to the purine family and is characterized by a chlorine atom at the 2-position, a benzylamino group at the 6-position, and an isopropyl substituent at the 9-position . It is commercially available as a solid with a purity specification of 95–98% and a melting point of 180–182°C . In medicinal chemistry, this compound serves primarily as a key synthetic intermediate in the preparation of pharmacologically active 2,6,9-trisubstituted purines, including cyclin-dependent kinase (CDK) inhibitors [1].

Procurement Alert: Why Generic Purine Intermediates Cannot Substitute for N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine


Attempting to substitute N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine with alternative 2,6,9-trisubstituted purines or simpler purine building blocks is not scientifically valid due to its specific substitution pattern, which dictates both its synthetic utility and its coordination chemistry behavior. The presence of the chlorine atom at the 2-position provides a handle for further nucleophilic substitution reactions, enabling the synthesis of diverse 2-substituted purine derivatives [1]. The N9-isopropyl group is essential for the biological activity of the final CDK inhibitors, as demonstrated by structure-activity relationship (SAR) studies of roscovitine and related analogs, where the N9-isopropyl substitution is a key pharmacophoric feature [2]. Furthermore, the specific N7 coordination mode observed in palladium and platinum complexes of this compound cannot be replicated by analogs lacking the precise 2-chloro-6-benzylamino-9-isopropyl substitution pattern [3].

Quantitative Differentiation Evidence: N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine vs. Closest Analogs


Defined Synthetic Intermediate for Roscovitine (Seliciclib, CYC202) with Reported 91% Yield

N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine (CAS 186692-41-1) is a documented intermediate in the practical synthesis of roscovitine (seliciclib, CYC202), a CDK inhibitor that reached Phase II clinical trials for non-small cell lung cancer [1]. In the reported synthetic route, alkylation of 6-benzylamino-2-chloropurine (CAS 39639-47-9) with isopropyl bromide produces N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine in ~91% yield [1]. This same compound is subsequently converted to roscovitine (CAS 186692-46-6) via nucleophilic substitution at the 2-position [1]. This established synthetic pathway distinguishes the compound from the non-isopropylated precursor (CAS 39639-47-9), which cannot directly access the N9-isopropyl pharmacophore without additional alkylation steps, and from the final roscovitine product, which has a different 2-substituent and is a finished pharmaceutical agent rather than a versatile intermediate.

CDK inhibitor synthesis Roscovitine Seliciclib Medicinal chemistry Synthetic intermediate

Defined Intermediate for CR8 (CDK/CK1 Inhibitor) Synthesis with Reported 86% Yield

N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine (CAS 186692-41-1) is also a key intermediate in the synthesis of CR8 (CAS 294646-77-8), a dual-specific CDK/CK1 inhibitor [1]. In the reported synthetic route, alkylation of 6-benzylamino-2-chloropurine (CAS 39639-47-9) with isopropyl bromide yields the target compound in 86% overall yield [1]. This intermediate then undergoes further functionalization to produce (R)-CR8 [1]. The compound serves as a common platform intermediate that can be diverted to either roscovitine or CR8 depending on the nucleophile employed in the subsequent 2-position substitution step. In contrast, the non-isopropylated precursor (CAS 39639-47-9) lacks the N9-substituent required for the biological activity of CR8, and alternative intermediates with different 2-substituents are not amenable to the same divergent synthesis strategy.

CR8 synthesis CDK inhibitor CK1 inhibitor Purine intermediate Medicinal chemistry

Established Ligand for N7-Coordinated Palladium(II) and Platinum(II) Complexes with Characterized Cytotoxicity

N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine (L1) has been structurally and functionally characterized as a ligand in square-planar palladium(II) complexes of the composition cis-[Pd(L1)2Cl2] [1][2]. Single-crystal X-ray analysis and NMR spectroscopy established that the ligand coordinates to palladium via the N7 atom of the purine ring [1]. The complex cis-[Pd(L1)2Cl2] and the free ligand L1 were tested for in vitro cytotoxicity against four human cancer cell lines: breast adenocarcinoma (MCF7), malignant melanoma (G361), chronic myelogenous leukemia (K562), and osteogenic sarcoma (HOS) [1]. In contrast to purine analogs such as 6-benzylaminopurine (a plant cytokinin), which lack the 2-chloro and 9-isopropyl substitutions, the target compound provides the precise structural features required for N7-coordination and the subsequent formation of well-defined palladium and platinum complexes. Unsubstituted or partially substituted purines do not exhibit this defined coordination chemistry with the same structural fidelity.

Palladium complexes Platinum complexes Anticancer metal complexes Coordination chemistry Purine ligands

Differentiated from 2-Chloro-N-benzyl-9H-purin-6-amine (CAS 39639-47-9) by N9-Isopropyl Substitution Critical for CDK Inhibitor Pharmacophore

N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine (CAS 186692-41-1) differs from its closest commercially available precursor, 2-chloro-N-benzyl-9H-purin-6-amine (CAS 39639-47-9), by the presence of the N9-isopropyl substituent [1]. This structural difference is functionally significant: the N9-isopropyl group is a critical pharmacophoric element for CDK inhibition in the roscovitine/olomoucine class of purine inhibitors [1][2]. Structure-activity relationship (SAR) studies on 2,6,9-trisubstituted purines have established that the N9-isopropyl substitution substantially enhances CDK inhibitory activity compared to N9-H, N9-methyl, or other N9-alkyl analogs [1]. The non-isopropylated precursor (CAS 39639-47-9) lacks this essential structural feature and would require an additional alkylation step to access the N9-isopropyl pharmacophore. Furthermore, the presence of the chlorine at the 2-position in the target compound distinguishes it from fully substituted CDK inhibitors such as roscovitine (CAS 186692-46-6), which has a 2-[(1R)-1-ethyl-2-hydroxyethyl]amino group, and from the 2-unsubstituted analog N-benzyl-9-isopropyl-9H-purin-6-amine (CHEMBL85015), which lacks the synthetic handle for further derivatization.

Structure-activity relationship CDK inhibition Purine pharmacophore N9-isopropyl Roscovitine analogs

Documented Synthesis from 2,6-Dichloro-9-isopropylpurine in US Patent US6413974B1

A specific synthetic route for N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine (CAS 186692-41-1) is disclosed in US Patent US6413974B1 [1]. The patent describes the preparation of 2-chloro-6-(benzylamino)-9-(2-propyl)purine from 2,6-dichloro-9-(2-propyl)purine, benzylamine, and triethylamine [1]. This established methodology contrasts with alternative synthetic approaches that may rely on N9-alkylation of 6-benzylamino-2-chloropurine as a final step (as described in the roscovitine/CR8 synthesis). The availability of two distinct synthetic routes—one proceeding via 2,6-dichloro-9-isopropylpurine and the other via 6-benzylamino-2-chloropurine alkylation—provides flexibility in process design and starting material sourcing. The patent literature also establishes the compound's relevance within the broader intellectual property landscape of purine-based CDK inhibitors.

Patent synthesis Purine alkylation CDK inhibitor patent Process chemistry Benzylamine coupling

Validated Application Scenarios for N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine in Research and Industrial Settings


Synthesis of Roscovitine (Seliciclib, CYC202) for CDK Inhibitor Research and Development

N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine serves as a key intermediate in the practical synthesis of roscovitine (seliciclib), a CDK inhibitor that has been evaluated in Phase II clinical trials for non-small cell lung cancer [1]. The compound is prepared via alkylation of 6-benzylamino-2-chloropurine with isopropyl bromide in ~91% yield and subsequently converted to roscovitine through nucleophilic substitution at the 2-position [1]. This application is supported by peer-reviewed process chemistry literature and is directly relevant for medicinal chemistry laboratories engaged in CDK inhibitor synthesis, scale-up, or analog development [1].

Synthesis of CR8 for CDK/CK1 Dual Inhibition Studies

The compound is a documented intermediate for the synthesis of CR8 (CAS 294646-77-8), a dual-specific CDK/CK1 inhibitor used in kinase signaling and cell cycle research [1]. The synthetic route proceeds through the same N9-isopropylated intermediate (86% yield) and allows for divergent synthesis of either roscovitine or CR8 depending on the nucleophile employed in the final 2-position substitution step [1]. Researchers studying CDK/CK1 biology or developing tool compounds for kinase inhibition can use this intermediate as a common platform for accessing multiple pharmacologically relevant purines [1].

Preparation of N7-Coordinated Palladium(II) and Platinum(II) Complexes for Anticancer Metal Complex Research

N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine (L1) has been structurally characterized as a ligand in square-planar palladium(II) complexes of the type cis-[Pd(L1)2Cl2], with coordination occurring through the N7 atom of the purine ring as confirmed by single-crystal X-ray analysis [2][3]. These complexes and the free ligand have been evaluated for in vitro cytotoxicity against breast adenocarcinoma (MCF7), malignant melanoma (G361), chronic myelogenous leukemia (K562), and osteogenic sarcoma (HOS) cell lines [2]. This application is directly relevant for inorganic and medicinal chemistry laboratories investigating metal-based anticancer agents or studying the coordination chemistry of purine derivatives with transition metals [2][3].

Building Block for Structure-Activity Relationship (SAR) Studies of 2,6,9-Trisubstituted Purine CDK Inhibitors

The compound's specific substitution pattern—2-chloro, 6-benzylamino, and 9-isopropyl—provides a versatile scaffold for SAR studies of purine-based CDK inhibitors [4][5]. The 2-chloro substituent serves as a synthetic handle for introducing diverse amine, thiol, or alkoxide nucleophiles, while the 6-benzylamino and 9-isopropyl groups provide the core pharmacophore required for CDK inhibition [4]. This combination allows medicinal chemists to explore 2-position modifications while maintaining the established 6-benzylamino and 9-isopropyl structural elements that are critical for potency [5]. The compound thus offers a strategic entry point for library synthesis and lead optimization programs targeting CDK2, CDK5, and related kinases [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.